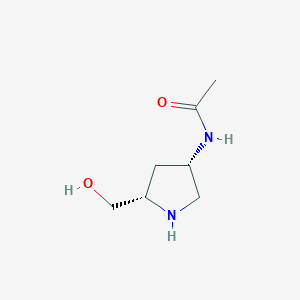![molecular formula C29H33BrN2OSi B7911642 (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether](/img/structure/B7911642.png)
(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether is a complex organic compound that features a combination of bromine, trityl, imidazole, and silyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether typically involves multiple steps:
Formation of the imidazole core: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Bromination: The imidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Tritylation: The brominated imidazole is reacted with trityl chloride in the presence of a base like pyridine to introduce the trityl group.
Silylation: Finally, the compound is silylated using tert-butylchlorodimethylsilane in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the bromine atom or the trityl group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: Products may include de-brominated or de-tritylated derivatives.
Substitution: A variety of substituted imidazole derivatives can be formed.
Scientific Research Applications
(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
- (4-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
- (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
Uniqueness
The presence of both bromine and trityl groups in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
(4-bromo-1-tritylimidazol-2-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33BrN2OSi/c1-28(2,3)34(4,5)33-22-27-31-26(30)21-32(27)29(23-15-9-6-10-16-23,24-17-11-7-12-18-24)25-19-13-8-14-20-25/h6-21H,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLUTATVXOCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7911568.png)
![Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7911571.png)
![Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7911579.png)
![4-[5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazol-2-yl]aniline](/img/structure/B7911589.png)
![4'-Methyl-[1,3'-bipiperidin]-4'-OL](/img/structure/B7911593.png)
![3-[2-(Dimethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid](/img/structure/B7911594.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B7911617.png)
![7-amino-3-(2-methoxyethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one](/img/structure/B7911630.png)
![spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one](/img/structure/B7911634.png)

![N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B7911653.png)
![7-amino-1,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B7911657.png)
![N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide](/img/structure/B7911664.png)
![1-[5-(Hydroxymethyl)pyrrolidin-3-YL]-3,3-dimethylurea](/img/structure/B7911672.png)
